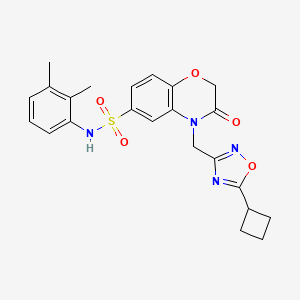
Beclin1-ATG14L interaction inhibitor 1
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Beclin1-ATG14L interaction inhibitor 1 is a selective inhibitor that targets the interaction between Beclin1 and ATG14L. This interaction is crucial for the formation and function of the lipid kinase VPS34 complex I, which plays a significant role in autophagy. By disrupting this interaction, this compound selectively inhibits autophagy without affecting the VPS34 complex II, which is involved in vesicle trafficking .
Preparation Methods
The preparation of Beclin1-ATG14L interaction inhibitor 1 involves several synthetic routes and reaction conditions. One common method includes dissolving 2 mg of the compound in 50 μL of dimethyl sulfoxide (DMSO) to create a stock solution with a concentration of 40 mg/mL. For in vivo formulations, the stock solution is mixed with polyethylene glycol 300 (PEG300), Tween 80, and double-distilled water (ddH2O) to achieve the desired concentration . Industrial production methods for this compound are not widely documented, but typically involve similar synthetic routes and purification processes.
Chemical Reactions Analysis
Beclin1-ATG14L interaction inhibitor 1 undergoes various chemical reactions, including:
Oxidation and Reduction: These reactions are not commonly associated with this compound.
Substitution: The compound can undergo substitution reactions, particularly involving its functional groups.
Common Reagents and Conditions: DMSO is frequently used as a solvent for preparing stock solutions. Other reagents and conditions depend on the specific synthetic route and desired modifications.
Major Products: The primary product of these reactions is the this compound itself, with potential minor by-products depending on the reaction conditions.
Scientific Research Applications
Beclin1-ATG14L interaction inhibitor 1 has several scientific research applications, including:
Chemistry: It is used as a tool to study protein-protein interactions and the role of autophagy in various cellular processes.
Biology: The compound is employed to investigate the mechanisms of autophagy and its regulation in different biological systems.
Mechanism of Action
The mechanism of action of Beclin1-ATG14L interaction inhibitor 1 involves the disruption of the interaction between Beclin1 and ATG14L. This interaction is essential for the formation and function of the VPS34 complex I, which is responsible for autophagosome formation. By inhibiting this interaction, the compound selectively inhibits autophagy without affecting the VPS34 complex II, which is involved in vesicle trafficking . This selective inhibition allows researchers to study the specific role of autophagy in various cellular processes and diseases.
Comparison with Similar Compounds
Beclin1-ATG14L interaction inhibitor 1 is unique in its selective inhibition of the Beclin1-ATG14L interaction. Similar compounds include:
LM22B-10: Another selective inhibitor targeting protein-protein interactions.
ERK1/2 inhibitors: These compounds target different protein interactions but share a similar mechanism of action in disrupting specific pathways.
UVRAG inhibitors: These inhibitors target the interaction between Beclin1 and UVRAG, affecting the VPS34 complex II
Properties
Molecular Formula |
C23H24N4O5S |
|---|---|
Molecular Weight |
468.5 g/mol |
IUPAC Name |
4-[(5-cyclobutyl-1,2,4-oxadiazol-3-yl)methyl]-N-(2,3-dimethylphenyl)-3-oxo-1,4-benzoxazine-6-sulfonamide |
InChI |
InChI=1S/C23H24N4O5S/c1-14-5-3-8-18(15(14)2)26-33(29,30)17-9-10-20-19(11-17)27(22(28)13-31-20)12-21-24-23(32-25-21)16-6-4-7-16/h3,5,8-11,16,26H,4,6-7,12-13H2,1-2H3 |
InChI Key |
UDMANEABSHBQTD-UHFFFAOYSA-N |
Canonical SMILES |
CC1=C(C(=CC=C1)NS(=O)(=O)C2=CC3=C(C=C2)OCC(=O)N3CC4=NOC(=N4)C5CCC5)C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
















